azepan-1-yl[6-(3-bromo-4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone
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Overview
Description
1-[6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-[6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Halogen substitution reactions can occur, especially at the bromo position, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, and solvents like ethanol or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, preventing their normal function. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
What sets 1-[6-(3-BROMO-4-METHOXYPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE apart is its unique substitution pattern, which can lead to distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H24BrN5O2S |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
azepan-1-yl-[6-(3-bromo-4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone |
InChI |
InChI=1S/C19H24BrN5O2S/c1-12-21-22-19-25(12)23-16(13-7-8-15(27-2)14(20)11-13)17(28-19)18(26)24-9-5-3-4-6-10-24/h7-8,11,16-17,23H,3-6,9-10H2,1-2H3 |
InChI Key |
RVBAZMWWMWXSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)N3CCCCCC3)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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